Cas no 462067-31-8 (3-(1H-tetraazol-1-yl)phenoxyacetic Acid)

462067-31-8 structure
Nombre del producto:3-(1H-tetraazol-1-yl)phenoxyacetic Acid
Número CAS:462067-31-8
MF:C9H8N4O3
Megavatios:220.184821128845
MDL:MFCD02598026
CID:878181
PubChem ID:863916
3-(1H-tetraazol-1-yl)phenoxyacetic Acid Propiedades químicas y físicas
Nombre e identificación
-
- 2-(3-(1H-Tetrazol-1-yl)phenoxy)acetic acid
- (3-(1H-TETRAZOL-1-YL)PHENOXY)ACETIC ACID
- [3-(1H-tetrazol-1-yl)phenoxy]acetic acid
- [3-(1H-tetrazol-1-yl)phenoxy]acetic acid(SALTDATA: FREE)
- (3-TETRAZOL-1-YL-PHENOXY)-ACETIC ACID
- 3-tetrazol-1-ylphenoxyacetic acid
- AKOS B007030
- ART-CHEM-BB B007030
- CHEMBRDG-BB 4002009
- VITAS-BB TBB005918
- [3-(1H-tetrazol-1-yl)phenoxy]aceticacid
- 3-(1,2,3,4-TETRAZOL-1-YL)PHENOXYACETIC ACID
- Oprea1_002366
- [3-(1H-tetraazol-1-yl)phenoxy]acetic acid
- 2-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENOXY]ACETIC ACID
- DTXSID20357700
- BS-38043
- CS-0263415
- MFCD02598026
- 2-[3-(tetrazol-1-yl)phenoxy]acetic acid
- 2-[3-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]acetic acid
- IHKNZQHGINFJJV-UHFFFAOYSA-N
- DB-179655
- 462067-31-8
- SCHEMBL4581685
- EN300-86722
- G37767
- AKOS000308368
- Oprea1_127200
- STK347893
- BBL038206
- 3-(1H-tetraazol-1-yl)phenoxyacetic Acid
-
- MDL: MFCD02598026
- Renchi: InChI=1S/C9H8N4O3/c14-9(15)5-16-8-3-1-2-7(4-8)13-6-10-11-12-13/h1-4,6H,5H2,(H,14,15)
- Clave inchi: IHKNZQHGINFJJV-UHFFFAOYSA-N
- Sonrisas: C1=CC(=CC(=C1)OCC(=O)O)N2C=NN=N2
Atributos calculados
- Calidad precisa: 220.06000
- Masa isotópica única: 220.05964013g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 7
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 4
- Complejidad: 251
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 0.7
- Superficie del Polo topológico: 90.1Ų
Propiedades experimentales
- PSA: 90.13000
- Logp: 0.12570
3-(1H-tetraazol-1-yl)phenoxyacetic Acid Información de Seguridad
3-(1H-tetraazol-1-yl)phenoxyacetic Acid Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(1H-tetraazol-1-yl)phenoxyacetic Acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-86722-0.5g |
2-[3-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]acetic acid |
462067-31-8 | 95% | 0.5g |
$151.0 | 2023-09-02 | |
SHENG KE LU SI SHENG WU JI SHU | sc-344081-1 g |
[3-(1H-tetrazol-1-yl)phenoxy]acetic acid, |
462067-31-8 | 1g |
¥2,414.00 | 2023-07-11 | ||
Enamine | EN300-86722-2.5g |
2-[3-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]acetic acid |
462067-31-8 | 95% | 2.5g |
$404.0 | 2023-09-02 | |
TRC | H956005-50mg |
[3-(1H-tetraazol-1-yl)phenoxy]acetic Acid |
462067-31-8 | 50mg |
$ 65.00 | 2022-06-04 | ||
Fluorochem | 042527-250mg |
3-(1H-Tetrazol-1-yl)phenoxy]acetic acid |
462067-31-8 | 95% | 250mg |
£105.00 | 2022-03-01 | |
Fluorochem | 042527-1g |
3-(1H-Tetrazol-1-yl)phenoxy]acetic acid |
462067-31-8 | 95% | 1g |
£176.00 | 2022-03-01 | |
abcr | AB215121-250mg |
[3-(1H-Tetrazol-1-yl)phenoxy]acetic acid, 95%; . |
462067-31-8 | 95% | 250mg |
€168.30 | 2025-02-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-344081A-5g |
[3-(1H-tetrazol-1-yl)phenoxy]acetic acid, |
462067-31-8 | 5g |
¥7295.00 | 2023-09-05 | ||
Aaron | AR00DBJA-500mg |
(3-(1H-TETRAZOL-1-YL)PHENOXY)ACETIC ACID |
462067-31-8 | 95% | 500mg |
$233.00 | 2025-01-24 | |
Aaron | AR00DBJA-1g |
(3-(1H-TETRAZOL-1-YL)PHENOXY)ACETIC ACID |
462067-31-8 | 95% | 1g |
$291.00 | 2025-01-24 |
3-(1H-tetraazol-1-yl)phenoxyacetic Acid Literatura relevante
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
462067-31-8 (3-(1H-tetraazol-1-yl)phenoxyacetic Acid) Productos relacionados
- 1261755-97-8(2-Chloro-4-(difluoromethyl)-4'-(trifluoromethoxy)biphenyl)
- 2172580-39-9(2-{N-benzyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylacetamido}acetic acid)
- 1552515-97-5(7-Chloro-2-methoxy-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine)
- 941882-87-7(N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-2-(1H-indol-3-yl)-2-oxoacetamide)
- 1807206-78-5(Ethyl 4-bromo-2-cyano-5-hydroxyphenylacetate)
- 1956382-53-8(4-(Pyrimidin-4-yl)cyclohexanone)
- 2138188-04-0(Cyclohexanemethanol, 3-[(dimethylamino)methyl]-, (1R,3S)-rel-)
- 1798407-02-9((2E)-1-[4-(4-fluorobenzenesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one)
- 2175844-02-5(N-[4-(azepan-1-yl)-2-methylbutan-2-yl]-2-cyanopyridine-3-sulfonamide)
- 2138543-06-1(tert-butyl N-[2-(aminomethyl)-4-oxocyclohexyl]carbamate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:462067-31-8)3-(1H-tetraazol-1-yl)phenoxyacetic Acid

Pureza:99%/99%/99%/99%/99%/99%/99%
Cantidad:250mg/1g/0.5g/2g/5g/10g/25g
Precio ($):290.0/531.0/432.0/698.0/1192.0/1824.0/3283.0